2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Description
Properties
IUPAC Name |
1-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-aminopropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(12)10(15)13-5-9-3-2-4-11(9,6-13)7-14/h8-9,14H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJVNOPUMXDNHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CCCC2(C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one is a complex organic molecule belonging to the class of heterocyclic compounds, specifically pyrrole derivatives. This compound is noteworthy for its potential biological activity, particularly in medicinal chemistry, where it may serve as a lead compound for drug development due to its structural features that enable interactions with biological targets.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 198.26 g/mol
- CAS Number : 2097962-98-4
Structural Features
The compound features:
- A hexahydrocyclopenta[c]pyrrole ring system.
- An amino group that can participate in hydrogen bonding.
- A hydroxymethyl group that enhances solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been observed:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to active sites, altering their function.
- Receptor Modulation : It can modulate receptor activity through conformational changes induced by binding interactions.
Pharmacological Studies
Recent studies have indicated various pharmacological effects of this compound:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies and Experimental Findings
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Key steps include:
- Cyclization : Formation of the hexahydrocyclopenta[c]pyrrole core.
- Functionalization : Introduction of the amino and hydroxymethyl groups under controlled reaction conditions.
Research Applications
This compound serves as a valuable tool in various research domains:
- Medicinal Chemistry : Used to develop new therapeutic agents targeting cancer and infectious diseases.
- Biological Research : Helps study small molecule interactions with proteins and enzymes, providing insights into biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs include:
3-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one Substituent: Chloro group replaces the amino group. Properties: Increased lipophilicity due to the chloro substituent; higher flammability (H224, H225 hazards) compared to the amino variant . Applications: Not explicitly stated but likely used in synthetic organic chemistry due to reactive chloro group.
N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-4-methyl-benzene-2,3,5,6-d4-sulfonamide (Gliclazide-d4) Substituent: Sulfonamide and deuterated benzene rings. Properties: Enhanced metabolic stability due to deuterium; used as a research tool for pharmacokinetic studies .
(2S)-2-amino-1-[(3aR,6aS)-5-[(5-chloro-1H-indol-3-yl)methyl]hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-3-(1H-indol-3-yl)propan-1-one Substituent: Indole moieties and chloro group. Demonstrated activity as a SOS1 activator modulating RAS signaling .
Research Findings
Impact of Substituents on Reactivity and Safety The 3-chloro analog exhibits significant flammability risks (H224, H225) due to its volatile chloro group, whereas the amino variant’s polar groups reduce volatility but may increase hygroscopicity . Indole-containing analogs demonstrate enhanced binding to enzymatic targets (e.g., SOS1) via π-π stacking interactions, a feature absent in the target compound .
Biological Relevance The SOS1 activator (IC50 in nanomolar range) highlights the importance of bulky aromatic groups for potency, implying that the target compound’s simpler structure may require optimization for therapeutic use .
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with a substituted proline or cyclopentylproline derivative, which provides the bicyclic hexahydrocyclopenta[c]pyrrol core.
- Protection of amino groups with tert-butoxycarbonyl (Boc) or similar protecting groups is common to avoid side reactions.
- The hydroxymethyl group is introduced via hydroxymethylation reactions, typically by selective oxidation or nucleophilic substitution on a suitable precursor.
Stepwise Synthesis
Boc Protection and Activation:
- The amino group of the proline derivative is protected with Boc to facilitate selective reactions on other parts of the molecule.
- The carboxyl group may be activated for coupling using reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Coupling with Amino-Propanone Moiety:
- The amino-propanone side chain is introduced by coupling with an amino acid or amino ketone derivative.
- This step may involve peptide coupling chemistry, using carbodiimides or uronium salts, to form the amide bond.
Hydroxymethyl Group Introduction:
- Hydroxymethylation at the 3a-position can be achieved by selective functionalization of the bicyclic ring.
- Methods include nucleophilic substitution with formaldehyde derivatives or oxidation of methyl groups followed by reduction.
Deprotection and Final Modifications:
- Removal of Boc protecting groups under acidic conditions (e.g., HCl in dioxane) to reveal free amines.
- Final purification and characterization to confirm stereochemistry and purity.
Representative Synthetic Scheme (Adapted from Related Peptidomimetic Inhibitor Syntheses)
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Boc2O, base (e.g., triethylamine) | Protect amino group |
| 2 | HATU, DIPEA, amino-propanone derivative | Amide coupling |
| 3 | Formaldehyde or paraformaldehyde, base | Hydroxymethylation |
| 4 | Acidic deprotection (HCl/dioxane) | Remove Boc protecting groups |
| 5 | Purification (chromatography) | Isolate final product |
Research Findings and Data Analysis
Recent studies on peptidomimetic inhibitors containing related bicyclic proline scaffolds with hydroxymethyl substituents demonstrate the following:
- Stereochemical Control: The cyclopentyl proline scaffold with hydroxymethyl substitution at the 3a-position is critical for binding affinity to protease active sites, requiring precise stereochemical synthesis.
- Coupling Efficiency: Use of HATU and similar coupling reagents provides high yields in amide bond formation with minimal racemization.
- Functional Group Compatibility: The hydroxymethyl group introduction is compatible with Boc protection and peptide coupling conditions.
- Biological Activity Correlation: Compounds synthesized with this scaffold show potent inhibition of SARS-CoV-2 3CL protease, with IC50 values in the low nanomolar range, indicating the synthetic route yields biologically relevant molecules.
Comparative Table of Preparation Parameters
| Parameter | Method A | Method B | Notes |
|---|---|---|---|
| Starting Material | Boc-protected cyclopentylproline | Unprotected proline derivative | Protection improves selectivity |
| Coupling Reagent | HATU | EDCI/HOBt | HATU provides higher coupling efficiency |
| Hydroxymethylation | Formaldehyde, base | Paraformaldehyde, acid catalyst | Base conditions favor selectivity |
| Deprotection | HCl/dioxane | TFA | Both effective; choice depends on stability |
| Yield (%) | 65-80% overall | 50-70% overall | Higher yields with optimized protecting groups |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
